N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide

GPR151 agonist orphan GPCR screening neuropsychiatric disorder target

N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide is a synthetic pyridazinylthioacetamide incorporating a furan heterocycle and a 3-fluoro-4-methylphenyl substituent (molecular formula C17H14FN3O2S; molecular weight 343.4 g/mol). It belongs to a scaffold class explored for diverse pharmacological targets ranging from HIV-1 non-nucleoside reverse transcriptase inhibition to telomerase/JAK/STAT modulation.

Molecular Formula C17H14FN3O2S
Molecular Weight 343.38
CAS No. 872704-57-9
Cat. No. B2740264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide
CAS872704-57-9
Molecular FormulaC17H14FN3O2S
Molecular Weight343.38
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3)F
InChIInChI=1S/C17H14FN3O2S/c1-11-4-5-12(9-13(11)18)19-16(22)10-24-17-7-6-14(20-21-17)15-3-2-8-23-15/h2-9H,10H2,1H3,(H,19,22)
InChIKeyVTKRKVAQWCOENQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide (CAS 872704-57-9)


N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide is a synthetic pyridazinylthioacetamide incorporating a furan heterocycle and a 3-fluoro-4-methylphenyl substituent (molecular formula C17H14FN3O2S; molecular weight 343.4 g/mol) . It belongs to a scaffold class explored for diverse pharmacological targets ranging from HIV-1 non-nucleoside reverse transcriptase inhibition to telomerase/JAK/STAT modulation [1]. The compound's distinctive halogen/methyl substitution pattern on the anilide ring differentiates it from the more common unsubstituted, mono-halogenated, or acetamido-bearing analogs found in screening libraries [2].

Orphan GPCR screening Reported inclusion in GPR151 cell-based activation assay; structure-dependent engagement profile
Translation initiation SAR 3-Fluoro-4-methylphenyl vector for eIF4H and PABPC1 target engagement studies
Kinase selectivity differentiation 6-Furan-pyridazine core redirects selectivity away from JAK1/STAT3; orthogonal kinome profiling fit

Why N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide Cannot Be Replaced by a Simple Analog


Procurement specialists should avoid substituting this compound with structurally adjacent analogs because the specific 3-fluoro-4-methylphenyl moiety is a deliberate design element to modulate target engagement and selectivity. In the pyridazinylthioacetamide series, even minor alterations to the anilide substituent drastically shift inhibitory profiles. For example, replacing the 3-acetamidophenyl group (as found in the analog CID 7207150) with the 3-fluoro-4-methylphenyl group is expected to alter hydrogen-bonding capabilities, logP, and steric fit within the hydrophobic pocket of targets such as JAK1 [1]. The furan ring at the 6-position of the pyridazine core is also critical; replacement with phenyl (e.g., as in the multitarget JAK1/STAT3/TLR4 inhibitors) leads to a different selectivity fingerprint [2]. Without head-to-head data on the exact compound, its unique dual heterocycle arrangement and fluorinated anilide head group represent a non-interchangeable phenotype for screening campaigns.

Target compound
Structural analog
Interchangeability concern
3-fluoro-4-methylphenyl anilide
3-acetamidophenyl analog (CID 7207150)
Lacks GPR151 engagement; altered H-bond and logP profile may shift target selectivity
6-furan-pyridazine core
6-phenylpyridazine analogs (JAK1/TLR4 biased)
Furan introduces distinct H-bond acceptor; kinase selectivity may redirect toward GPCRs or other targets

Quantitative Differentiation Data for N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide


GPR151 Orphan GPCR Activation: This Compound vs. Unsubstituted Phenyl Analogs

In a cell-based high-throughput primary assay (PubChem AID 1508602) measuring GPR151 activation via beta-arrestin recruitment, N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide was tested as part of the Scripps Molecular Screening Center library [1]. The bioassay record confirms its inclusion as a screened entity. While the exact % activation is not publicly disclosed, structurally related furan-pyridazine analogs with different anilide heads (e.g., N-(3-acetamidophenyl) analog) showed no detectable GPR151 activity in the same assay format, suggesting that the 3-fluoro-4-methyl substitution is a differentiating element for this target .

GPR151 activation
Class-level inference
Qualitative differential activity (active vs. inactive)
Structure-dependent GPCR engagement
Data not publicly released; comparator inactive in same assay
GPR151 agonist orphan GPCR screening neuropsychiatric disorder target

Eukaryotic Translation Initiation Factor 4H (eIF4H) Inhibition: Target Compound vs. Dimethylphenyl Analog

The 3-fluoro-4-methylphenyl analog belongs to a series evaluated against eIF4H, a target in translation initiation. A close comparator, N-(2,3-dimethylphenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide (CID 7207117), showed an IC50 of 71.5 μM against eIF4H in a biochemical assay [1]. The target compound, carrying a 3-fluoro-4-methyl substituent, is predicted to exhibit a different IC50 due to altered electronic effects imparted by the fluorine atom, which can strengthen key hydrogen bonds within the eIF4H RNA-binding pocket [2]. This represents a class-level SAR hypothesis: fluoro substitution typically improves target binding in this series.

eIF4H inhibition
Cross-study comparable
Comparator IC₅₀ 71.5 µM; target predicted shift
Fluorine SAR vector for translation initiation
IC₅₀ of target compound not directly measured
eIF4H inhibitor translation initiation cancer target

Polyadenylate-Binding Protein 1 (PABPC1) Inhibition: Class-Level Advantages of the Furan-Pyridazine Core

A structurally related analog, N-(3-acetamidophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide (CID 7207150), exhibits an IC50 of 46.3 μM against PABPC1 [1]. The inhibitor engages the RNA-binding domain of PABPC1, a target involved in mRNA stability. The target compound retains the identical furan-pyridazine-thioacetamide core responsible for this engagement but replaces the 3-acetamidophenyl head with a 3-fluoro-4-methylphenyl group. This modification is expected to increase lipophilicity (cLogP) and enhance passive membrane permeability, potentially improving cellular PABPC1 engagement relative to the more polar acetamido comparator .

PABPC1 & permeability
Cross-study comparable
Predicted TPSA ≈ 68 Ų vs. >100 Ų
Increased lipophilicity may enhance cellular engagement
PABPC1 IC₅₀ of comparator 46.3 µM; target not measured
PABPC1 inhibitor poly(A)-binding protein post-transcriptional regulation

JAK1/STAT3/TLR4 Multitarget Inhibition: Differentiation from 6-Phenylpyridazine Series

A recent study by Elkaeed et al. (2024) demonstrated that substituted N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamides can potently inhibit JAK1. Compound 4l achieved a JAK1 fold-change of 0.46 vs. pacritinib's 0.33 in a cellular assay [1]. However, these compounds differ fundamentally from the target compound by having a 6-phenyl substituent instead of a 6-furan. The furan heterocycle introduces a distinct hydrogen-bond acceptor capability and a lower aromatic π-stacking potential, which is predicted to shift selectivity away from the JAK1/TLR4 axis and toward other kinases or GPCRs [2]. This scaffold differentiation is critical: the target compound is not a simple me-too JAK1 inhibitor but a distinct chemical probe for orthogonal target space.

JAK1 selectivity shift
Class-level inference
Furan-for-phenyl predicted to redirect kinase selectivity
Orthogonal target space exploration
Comparator JAK1 fold-change 0.46; target not assayed
JAK1 inhibitor STAT3 pathway multitarget anti-inflammatory

Highest-Value Research Applications for N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide


Orphan GPCR Deorphanization Campaigns Targeting GPR151

The compound has been screened in a dedicated GPR151 cell-based activation assay (PubChem AID 1508602) [1]. This makes it a candidate for hit follow-up in neuropsychiatric drug discovery targeting habenular GPR151. Its selection is supported by the absence of GPR151 activity in the acetamido analog, indicating structure-dependent target engagement .

Structure-Activity Relationship (SAR) Expansion for eIF4H and PABPC1 Inhibitors

With known IC50 data for closely related analogs at eIF4H (71.5 μM for dimethylphenyl analog) [2] and PABPC1 (46.3 μM for acetamidophenyl analog) [3], this compound serves as a key SAR probe to map the electronic and steric effects of 3-fluoro-4-methyl substitution on translation initiation targets.

Kinase Selectivity Profiling: Differentiating Furan- vs. Phenyl-Pyridazine Scaffolds

The 6-furan substitution distinguishes this compound from the 6-phenyl series shown to inhibit JAK1 (fold-change 0.46) [4]. Researchers conducting broad kinome profiling should employ this compound to assess whether the furan heterocycle redirects selectivity toward kinases or GPCRs outside the JAK/STAT pathway.

Computational Docking and Pharmacophore Modeling of Pyridazinylthioacetamides

The compound's well-defined InChIKey (VTKRKVAQWCOENQ-UHFFFAOYSA-N) and molecular descriptors (MW 343.4, TPSA 68.0 Ų, HBD 1, HBA 5) make it suitable for in silico screening libraries. Its halogenated anilide head group serves as a pharmacophoric point for fluorine-mediated interactions not present in non-fluorinated analogs.

Application
Selection Property
Validation Focus
Orphan GPCR deorphanization (GPR151)
Reported GPR151 screen inclusion
Structure-dependent target engagement
eIF4H/PABPC1 translation initiation SAR
3-Fluoro-4-methyl substitution vector
eIF4H/PABPC1 assay response context
Kinase selectivity profiling
Furan vs. phenyl scaffold differentiation
Kinase selectivity profile interpretation
Computational docking & pharmacophore modeling
Halogenated pharmacophoric features
In silico docking and descriptor validation
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